7-Bromoquinoline-4-carboxylic acid
Overview
Description
7-Bromoquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them significant in the development of new therapeutic agents . The presence of a bromine atom at the 7th position and a carboxylic acid group at the 4th position in the quinoline ring structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the bromination of quinoline-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as acetic acid or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Bromoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline-4-carboxylic acid derivatives with higher oxidation states.
Reduction Products: Quinoline-4-methanol derivatives
Scientific Research Applications
7-Bromoquinoline-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anticancer, antibacterial, and antiviral activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Bromoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to therapeutic effects such as antibacterial or anticancer activity .
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: Lacks the bromine atom, resulting in different chemical properties and biological activities.
7-Chloroquinoline-4-carboxylic acid: Contains a chlorine atom instead of bromine, which affects its reactivity and applications.
7-Iodoquinoline-4-carboxylic acid:
Uniqueness: 7-Bromoquinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in the synthesis of new therapeutic agents and industrial chemicals .
Properties
IUPAC Name |
7-bromoquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFXOUMGHUOZED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594218 | |
Record name | 7-Bromoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31009-04-8 | |
Record name | 7-Bromoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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